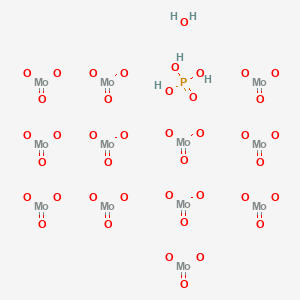

Phosphomolybdic acid hydrate

Vue d'ensemble

Description

Phosphomolybdic acid hydrate (PAH) is yellow and crystallisable compound. It precipitates from potash, oxides of rubidium, caesium and thallium, ammonia and other nitrogenous organic alkaloids.

This compound is a heteropolyacid hydrate. It participates in the synthesis of molybdenum disulfide (MoS2)-reduced graphene oxide (RGO) composites. Phosphomolybdic acid is one of the components of the Goldner′s trichrome stain used for tissue staining.

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Phosphomolybdic acid hydrate plays a significant role in organic synthesis, serving as an effective catalyst. For instance, it catalyzes the synthesis of thiosulfonates via the coupling reaction of sulfonyl hydrazide, ensuring high yields and efficient turnover (Lv, Liu, Li, & Yang, 2021). Another application is in the Prins cyclization of homoallylic alcohols with aldehydes, where it promotes the formation of tetrahydropyran-4-ol derivatives (Yadav, Reddy, Kumar, & Aravind, 2008). Additionally, it's used for selective acetylation of alcohols, phenols, and amines, offering an environmentally friendly approach with high efficiency (Das, Thirupathi, Kumar, & Laxminarayana, 2007).

Analytical Chemistry

In analytical chemistry, this compound is employed for spectrophotometric assays. It's used as a reagent for determining phenothiazine derivatives in pharmaceuticals, where it forms a colored salt with the oxidized derivative (Stan, Dorneanu, & Ghimicescu, 1977). Similarly, it assists in the spectrophoto metric assay of terpin hydrate in pharmaceutical products (Platt & James, 2006).

Energy Storage

This compound shows promise in the field of energy storage. A novel phosphomolybdic acid/polyaniline/titanium nitride core–shell nanowire array was developed for supercapacitor electrodes. This compound exhibits high specific capacitance and energy density, demonstrating its potential in energy storage applications (Lu & Xie, 2017).

Environmental Applications

It has been utilized in the field of environmental science, particularly in biomass pretreatment for ethanol production and electricity generation from wheat straw. Its role as an electron mediator and proton carrier has been emphasized in these processes (Ding, Du, Zhao, Zhu, & Liu, 2017).

Biosensing

In biosensing, a phosphomolybdic acid anion probe-based electrochemical biosensing platform has been developed. This platform, known for its stability, low cost, and simplicity, leverages the electronegativity and electrochemical activity of phosphomolybdic acid (Wei, Chen, Tu, Lan, & Dai, 2014).

Solar Cell Applications

This compound is also used in solar cell technology. It has been employed as a charge selective interface modifier, enhancing the power conversion efficiency and air-stability of inverted perovskite solar cells (Saianand, Gopalan, Roy, Wilson, Jakmunee, Sonar, Lin, Kim, & Kang, 2020).

Mécanisme D'action

- Role : It acts as a catalyst in certain reactions and plays a role in staining techniques used in histology .

- Resulting Changes : When conjugated unsaturated compounds are present, PMA reduces to molybdenum blue, intensifying the color with an increasing number of double bonds in the molecule being stained .

- Affected Pathways : Phosphomolybdic acid is occasionally used as a catalyst in acid-catalyzed reactions in organic synthesis. For example, it enhances the Skraup reaction for synthesizing substituted quinolines .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Phosphomolybdic acid hydrate may intensify fire as it is an oxidizer . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, not to ingest or breathe dust, and to use only in well-ventilated areas .

Analyse Biochimique

Biochemical Properties

Phosphomolybdic acid hydrate plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a stain in histology for developing thin-layer chromatography plates, staining phenolics, hydrocarbon waxes, alkaloids, and steroids. Conjugated unsaturated compounds reduce this compound to molybdenum blue, with the color intensity increasing with the number of double bonds in the molecule being stained .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by acting as an oxidizing agent, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the Skraup reaction for the synthesis of substituted quinolines, which can affect cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its strong oxidizing properties. It can act as a catalyst in acid-catalyzed reactions, such as the Skraup reaction. This compound can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The reduction of this compound to molybdenum blue by conjugated unsaturated compounds is a key reaction that highlights its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade under certain conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s oxidizing properties can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective catalyst in biochemical reactions. At high doses, it can exhibit toxic or adverse effects due to its strong oxidizing properties. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving oxidation-reduction reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. The compound’s role as an oxidizing agent is central to its involvement in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. The compound’s solubility in water and polar organic solvents facilitates its transport and distribution .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function. For example, its role in staining and catalysis is dependent on its localization within the cell .

Propriétés

IUPAC Name |

phosphoric acid;trioxomolybdenum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.H3O4P.H2O.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXOPNEMCREGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5Mo12O41P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1843.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS] | |

| Record name | Phosphomolybdic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51429-74-4 | |

| Record name | Phosphomolybdic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051429744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHOMOLYBDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN225F04V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-Dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1255643.png)

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1255651.png)

![(2aS,4aR,7R,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol](/img/structure/B1255653.png)

![(Z)-7-[(1S,4R,5R,6S)-6-[(E,3R)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1255654.png)

![[(1R,2S,3S,4R,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate](/img/structure/B1255658.png)